molecular formula C8H10ClN B122946 2-(Chloromethyl)-3,5-dimethylpyridine CAS No. 153476-69-8

2-(Chloromethyl)-3,5-dimethylpyridine

Cat. No. B122946
CAS RN: 153476-69-8
M. Wt: 155.62 g/mol
InChI Key: KNBUWUONENIUDS-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-3,5-dimethylpyridine” is a type of organic compound. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from related compounds. Chloroalkyl ethers, for example, are characterized as an ether connected to a chloromethyl group via an alkane chain .


Chemical Reactions Analysis

In a study, 2-(chloromethyl)-pyridine derivatives reacted with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide to afford the corresponding methylsulphinyl derivatives .

Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis Techniques : 2-(Chloromethyl)-3,5-dimethylpyridine has been synthesized using various techniques. For instance, Xia Liang (2007) detailed a synthesis method using a POCl3/CH2Cl2/Et3N system, proving effective under mild reaction conditions (Xia Liang, 2007). Similarly, Dai Gui (2004) described the synthesis from 2,3,5-trimethylpyridine, involving a series of reactions including N-oxidation, nitration, and chlorination (Dai Gui, 2004).

  • Chemical Modification : S. Nogai and H. Schmidbaur (2004) explored the dehydrogenative coupling in gallium hydride complexes of 3,5-dimethylpyridine, demonstrating its potential in complex chemical reactions (S. Nogai & H. Schmidbaur, 2004).

Catalysis and Metal Complex Formation

  • Metal Complexes : N. Shinkawa et al. (1995) investigated the formation of (2-pyridylmethyl)rhodium(III) complexes, highlighting the chemical's versatility in forming metal complexes, essential for various industrial and research applications (N. Shinkawa et al., 1995).

  • Catalytic Applications : George S. Nyamato, S. Ojwach, and M. Akerman (2014) demonstrated the use of derivatives of this compound in catalyzing ethylene oligomerization reactions, indicating its potential in industrial catalysis (George S. Nyamato, S. Ojwach, & M. Akerman, 2014).

Structural and Spectroscopic Studies

  • Crystal Structure Analysis : Studies by David Pugh (2006) and Sen Ma et al. (2018) focused on the crystal structures of derivatives of this compound, providing insights into its molecular structure and interactions (David Pugh, 2006), (Sen Ma et al., 2018).

  • Spectroscopic Properties : Research like that of J. F. Arenas et al. (1998) involved the analysis of SERS spectra of derivatives, useful in understanding its chemical properties and interactions (J. F. Arenas et al., 1998).

Miscellaneous Applications

Safety and Hazards

The safety data sheet for Chloromethane, a compound with a similar chloromethyl group, indicates that it is extremely flammable and may cause respiratory irritation .

properties

IUPAC Name

2-(chloromethyl)-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBUWUONENIUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575384
Record name 2-(Chloromethyl)-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153476-69-8
Record name 2-(Chloromethyl)-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tosyl chloride (12.5 g, 65.6 mmol) was added to a solution of 2,3,5-trimethylpyridine 1-oxide (6.0 g, 43.7 mmol), and triethylamine (6.6 g, 65.6 mmol) in DCM (60 ml) at RT under an atmosphere of nitrogen. The reaction mixture was heated to reflux and reflux was maintained 4 h (reaction was monitored by TLC). The reaction was quenched with water and extracted with DCM. The combined organics were dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography using 10% ethyl acetate in n-hexanes and silica gel (230-400 Mesh) to afford 2-(chloromethyl)-3,5-dimethylpyridine (4.5 g, 66.1%) as a brown thick syrup. 1H NMR: 200 MHz, CDCl3: δ 8.15 (s, 1H), 7.45 (s, 1H), 4.75 (s, 2H), 2.35 (s, 3H), 2.25 (s, 3H). MS: [M+H]+: m/z=156.3.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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